![molecular formula C23H20N2O3S B2469442 (E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893313-36-5](/img/structure/B2469442.png)
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Photocatalysis
- Ordered Mesoporous Polymers (OMPs) : These materials exhibit tunable periodic structures, uniform mesopores, and excellent stability. Specifically, TPA-MP-1 , a triphenylamine-functionalized ordered mesoporous polymer, serves as an optimized heterogeneous photocatalyst for visible-light-driven cross-coupling reactions. It facilitates the coupling of glycine derivatives with indoles and the synthesis of 2-substituted benzothiazoles using oxygen from air as a green oxidant .
Hole Transport Materials (HTMs) in Perovskite Solar Cells
- (3E)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can be used as a precursor to synthesize 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) . Spiro-OMeTAD is a common hole transport material in perovskite solar cells. However, its amorphous form has low hole mobility, leading to charge recombination. Further research aims to enhance its performance .
Antimicrobial Activities
- The compound’s derivatives, such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one , have been synthesized. These derivatives exhibit antimicrobial properties against various microorganisms. Researchers have explored their potential as novel agents for combating infections .
Neurotoxic Potential Investigation
- A newly synthesized pyrazoline derivative derived from this compound has been studied for its neurotoxic effects. The investigation focused on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters were also assessed .
properties
IUPAC Name |
(3E)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-11-13-19(14-12-17)24-15-22-23(26)20-9-5-6-10-21(20)25(29(22,27)28)16-18-7-3-2-4-8-18/h2-15,24H,16H2,1H3/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQMZKKSBJDYMF-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide |
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